molecular formula C11H11NO2S B069894 Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate CAS No. 188111-63-9

Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate

Cat. No. B069894
M. Wt: 221.28 g/mol
InChI Key: PGPBCMMQZSHRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.

Biochemical And Physiological Effects

Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce inflammation and improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate in lab experiments is its high purity and good yields. It is also relatively easy to synthesize, which makes it a cost-effective option. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate. One area of interest is its potential as a drug candidate for various diseases, including cancer and inflammatory disorders. Future research could focus on optimizing its pharmacological properties and investigating its efficacy in animal models. Another area of interest is its potential as a fluorescent dye and as a precursor for the synthesis of other compounds. Future research could focus on developing new applications for these properties. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its safety and toxicity.

Synthesis Methods

The synthesis of Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate involves the reaction of 2-aminothiophenol and 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In pharmaceuticals, it has been studied for its potential as a drug candidate for various diseases. In materials science, it has been investigated for its potential as a fluorescent dye and as a precursor for the synthesis of other compounds.

properties

CAS RN

188111-63-9

Product Name

Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-benzothiazol-6-yl)acetate

InChI

InChI=1S/C11H11NO2S/c1-7-12-9-4-3-8(5-10(9)15-7)6-11(13)14-2/h3-5H,6H2,1-2H3

InChI Key

PGPBCMMQZSHRTK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)CC(=O)OC

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CC(=O)OC

synonyms

6-Benzothiazoleaceticacid,2-methyl-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.